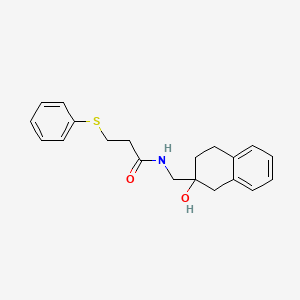

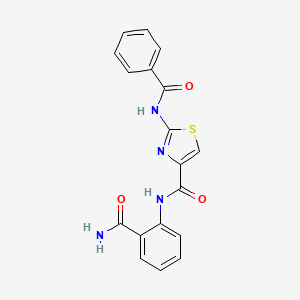

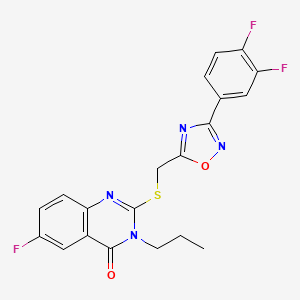

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(phenylthio)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(phenylthio)propanamide is a useful research compound. Its molecular formula is C20H23NO2S and its molecular weight is 341.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Sigma Receptor Affinity and Antiproliferative Activity

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(phenylthio)propanamide and its derivatives demonstrate significant affinity and selectivity towards sigma receptors, specifically the sigma(1) receptor. These compounds are explored for their potential in sigma-subtype affinities and selectivities, utilizing modifications on the piperidine ring to enhance binding affinities. The most potent sigma(1) ligands exhibited not only high affinity but also remarkable selectivity over sigma(2) receptors and Delta(8)-Delta(7) sterol isomerase site. These characteristics suggest their utility in positron emission tomography (PET) experiments and highlight a promising avenue in tumor research and therapy due to their antiproliferative activity in rat C6 glioma cells. This dual functionality underscores the potential of such compounds in diagnostic imaging and as therapeutic agents against cancer through a putative sigma(1) antagonist activity (Berardi et al., 2005).

5-HT7 Receptor Agonists

Further research into this compound derivatives has revealed their potential as 5-HT7 receptor agonists. These compounds were synthesized to investigate structure-affinity and -activity relationships for the 5-HT7 receptor, indicating that certain lipophilic substituents lead to high-affinity agonists. This research provides insights into how these compounds can be modified to enhance their selectivity and potency as 5-HT7 receptor agonists, suggesting their application in neurological and psychiatric disorders (Leopoldo et al., 2007).

Novel Receptor Identification

Investigations into 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes (PATs), derived from similar structural frameworks, have identified a novel receptor type mediating sigma-like neuromodulatory activity. These compounds stimulate tyrosine hydroxylase activity in rodent brain tissue, indicating a unique pharmacology distinct from known sigma or dopamine receptors. This discovery opens new paths for research into neuromodulatory mechanisms and potential pharmacotherapeutic applications for conditions where dopamine function modulation is beneficial (Wyrick et al., 1993).

Synthetic Cathinone Derivatives Characterization

Research on synthetic cathinone derivatives, including those structurally related to this compound, has been essential in understanding the analytical properties and potential psychoactive effects of these new psychoactive substances (NPS). Analytical characterization through methods such as LC-QTOF-MS, GC-MS, and NMR spectroscopy provides critical data for regulatory and forensic purposes, contributing to the broader understanding of the impact of synthetic cathinones on public health (Qian et al., 2017).

Propriétés

IUPAC Name |

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-3-phenylsulfanylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2S/c22-19(11-13-24-18-8-2-1-3-9-18)21-15-20(23)12-10-16-6-4-5-7-17(16)14-20/h1-9,23H,10-15H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVYBTPZZFCBAJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=CC=CC=C21)(CNC(=O)CCSC3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2416169.png)

![N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide](/img/structure/B2416170.png)

![5-bromo-2-chloro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2416172.png)

![2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B2416179.png)

![N-[[1-(2-Phenylacetyl)pyrrolidin-3-yl]methyl]but-2-ynamide](/img/structure/B2416180.png)

![2-Fluoro-2-(spiro[3.3]heptan-2-ylmethyl)propanedioic acid](/img/structure/B2416181.png)